molecular formula C7H5BrClI B2420109 1-Bromo-3-chloro-2-iodo-5-methylbenzene CAS No. 1774897-04-9

1-Bromo-3-chloro-2-iodo-5-methylbenzene

Cat. No.: B2420109
CAS No.: 1774897-04-9
M. Wt: 331.38
InChI Key: SUTHBEPACRMDEH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Scientific Research Applications

1-Bromo-3-chloro-2-iodo-5-methylbenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action for the reactions of “1-Bromo-3-chloro-2-iodo-5-methylbenzene” would depend on the specific reaction. For instance, nucleophilic aromatic substitution reactions often proceed via a two-step mechanism involving initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the sequential halogenation of a methylbenzene derivative. For instance, starting with 2-iodo-5-methylbenzene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often utilize halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3-iodobenzene
  • 1-Bromo-3-chloro-5-iodobenzene
  • 1-Bromo-4-chloro-2-iodobenzene

Uniqueness: 1-Bromo-3-chloro-2-iodo-5-methylbenzene is unique due to the specific positioning of its halogen atoms and the presence of a methyl group. This unique structure imparts distinct reactivity and properties compared to other halogenated benzene derivatives .

Properties

IUPAC Name

1-bromo-3-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTHBEPACRMDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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